5-Feruloylquinic acid, also known as 3-feruloylquinic acid, is a naturally occurring phenolic compound belonging to the chlorogenic acid family. [] It is commonly found in various plant sources, including coffee beans, [, , , , , , , ] aronia berries, [] loquat fruits, [] and the medicinal plant Atractylodes macrocephala. [] This compound is a hydroxycinnamic acid derivative formed by the esterification of ferulic acid with the hydroxyl group at the 5-position of quinic acid. [, ] As a natural antioxidant, 5-feruloylquinic acid plays a role in plant defense mechanisms and contributes to the health benefits associated with coffee and other plant-based foods. [, , , , , ]
While 5-feruloylquinic acid is primarily obtained from natural sources, studies have explored its synthesis. One approach involves the enzymatic esterification of quinic acid with ferulic acid using immobilized enzymes like Candida antarctica lipase B. [] This method offers a sustainable and environmentally friendly alternative to chemical synthesis.
5-Feruloylquinic acid, being a phenolic compound, exhibits typical reactions characteristic of this chemical class. It can undergo oxidation, [, ] methylation, [] and hydrolysis reactions. [, ] For instance, during extraction of aronia berries with methanol/HCl, 5-feruloylquinic acid was observed to undergo O-methylation. []
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